An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-ol: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-ol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-Azaspiro[3.3]heptan-6-ol. This spirocyclic scaffold is of growing interest in medicinal chemistry due to its unique three-dimensional structure and potential applications in drug discovery.
Chemical Structure and Properties
2-Azaspiro[3.3]heptan-6-ol is a heterocyclic organic compound featuring a spirocyclic system composed of two four-membered rings, an azetidine and a cyclobutanol. This rigid framework offers a distinct conformational profile compared to more conventional piperidine or morpholine rings, making it a valuable building block for exploring new chemical space in drug design.
Table 1: Chemical Identifiers and Computed Properties of 2-Azaspiro[3.3]heptan-6-ol [1][2]
| Property | Value |
| IUPAC Name | 2-azaspiro[3.3]heptan-6-ol |
| CAS Number | 1256352-97-2 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Canonical SMILES | C1C(CC12CNC2)O |
| InChI Key | JXSAWOLLGHOTJJ-UHFFFAOYSA-N |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 32.3 Ų |
Table 2: Physical Properties of N-Boc Protected 2-Azaspiro[3.3]heptan-6-ol
| Property | Value | Reference |
| CAS Number | 1147557-97-8 | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.28 g/mol | |
| Melting Point | 127-129 °C | |
| Boiling Point | 316.6 ± 42.0 °C (predicted) |
Synthesis of 2-Azaspiro[3.3]heptan-6-ol
A plausible and efficient synthetic route to 2-Azaspiro[3.3]heptan-6-ol involves a two-step process starting from the commercially available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This process includes the reduction of the ketone functionality followed by the deprotection of the Boc-protected amine.
Experimental Protocols
Step 1: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the reduction of the ketone to a secondary alcohol using a standard reducing agent.
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Materials:
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tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
-
-
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
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Step 2: Deprotection of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to 2-Azaspiro[3.3]heptan-6-ol
This protocol outlines the removal of the Boc protecting group under acidic conditions to yield the final product.[3][4][5][6]
-
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
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Dichloromethane (DCM) or Methanol (MeOH)
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
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Filtration apparatus
-
-
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of dichloromethane or methanol in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
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Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of 2-Azaspiro[3.3]heptan-6-ol.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product as its hydrochloride salt.
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For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent.
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Applications in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold has emerged as a promising motif in medicinal chemistry, often utilized as a bioisosteric replacement for piperidine and other cyclic amines.[7][8] Derivatives of this scaffold have been investigated for various therapeutic applications, most notably as inducers of fetal hemoglobin (HbF).[9] The reactivation of γ-globin gene expression to produce HbF is a validated therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[9]
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the development of a drug candidate based on the 2-azaspiro[3.3]heptane scaffold, from initial hit identification to preclinical studies.
Caption: Drug discovery workflow for 2-azaspiro[3.3]heptane derivatives.
Conclusion
2-Azaspiro[3.3]heptan-6-ol represents a valuable and synthetically accessible building block for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique scaffold for probing biological targets. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The demonstrated potential of related 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers highlights the importance of this scaffold in the ongoing search for new treatments for genetic blood disorders and other diseases. Further research into the specific biological activities of 2-Azaspiro[3.3]heptan-6-ol and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 9. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
